Hippuric Acid
Hippuric Acid
Hippuric Acid is an acyl glycine produced by the conjugation of benzoic acid and glycine, found as a normal component in urine as a metabolite of aromatic compounds from food. Increased urine hippuric acid content may have antibacterial effects.
Hippuric acid, also known as N-benzoylglycine or hippurate, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. Hippuric acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Hippuric acid has been found in human prostate, liver and kidney tissues, and has also been detected in most biofluids, including urine, blood, cerebrospinal fluid, and feces. Within the cell, hippuric acid is primarily located in the cytoplasm. Hippuric acid is also a parent compound for other transformation products, including but not limited to, p-hydroxyhippuric acid, alpha-hydroxyhippuric acid, and m-methylhippuric acid. Outside of the human body, hippuric acid can be found in american cranberry and avocado. This makes hippuric acid a potential biomarker for the consumption of these food products. Hippuric acid is a potentially toxic compound. Hippuric acid has been found to be associated with several diseases known as paraquat poisoning, schizophrenia, and lung cancer; hippuric acid has also been linked to several inborn metabolic disorders including phenylketonuria and propionic acidemia.
Hippuric acid, also known as N-benzoylglycine or hippurate, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. Hippuric acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Hippuric acid has been found in human prostate, liver and kidney tissues, and has also been detected in most biofluids, including urine, blood, cerebrospinal fluid, and feces. Within the cell, hippuric acid is primarily located in the cytoplasm. Hippuric acid is also a parent compound for other transformation products, including but not limited to, p-hydroxyhippuric acid, alpha-hydroxyhippuric acid, and m-methylhippuric acid. Outside of the human body, hippuric acid can be found in american cranberry and avocado. This makes hippuric acid a potential biomarker for the consumption of these food products. Hippuric acid is a potentially toxic compound. Hippuric acid has been found to be associated with several diseases known as paraquat poisoning, schizophrenia, and lung cancer; hippuric acid has also been linked to several inborn metabolic disorders including phenylketonuria and propionic acidemia.
Brand Name:
Vulcanchem
CAS No.:
495-69-2
VCID:
VC0119843
InChI:
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)
SMILES:
C1=CC=C(C=C1)C(=O)NCC(=O)O
Molecular Formula:
C9H9NO3
Molecular Weight:
179.17 g/mol
Hippuric Acid
CAS No.: 495-69-2
Reference Standards
VCID: VC0119843
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
CAS No. | 495-69-2 |
---|---|
Product Name | Hippuric Acid |
Molecular Formula | C9H9NO3 |
Molecular Weight | 179.17 g/mol |
IUPAC Name | 2-benzamidoacetic acid |
Standard InChI | InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12) |
Standard InChIKey | QIAFMBKCNZACKA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NCC(=O)O |
Melting Point | 191.5 °C 187-191°C |
Physical Description | Solid |
Description | Hippuric Acid is an acyl glycine produced by the conjugation of benzoic acid and glycine, found as a normal component in urine as a metabolite of aromatic compounds from food. Increased urine hippuric acid content may have antibacterial effects. Hippuric acid, also known as N-benzoylglycine or hippurate, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. Hippuric acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Hippuric acid has been found in human prostate, liver and kidney tissues, and has also been detected in most biofluids, including urine, blood, cerebrospinal fluid, and feces. Within the cell, hippuric acid is primarily located in the cytoplasm. Hippuric acid is also a parent compound for other transformation products, including but not limited to, p-hydroxyhippuric acid, alpha-hydroxyhippuric acid, and m-methylhippuric acid. Outside of the human body, hippuric acid can be found in american cranberry and avocado. This makes hippuric acid a potential biomarker for the consumption of these food products. Hippuric acid is a potentially toxic compound. Hippuric acid has been found to be associated with several diseases known as paraquat poisoning, schizophrenia, and lung cancer; hippuric acid has also been linked to several inborn metabolic disorders including phenylketonuria and propionic acidemia. |
Related CAS | 532-93-4 (mono-ammonium salt) 532-94-5 (mono-hydrochloride salt) 583-10-8 (mono-potassium salt) |
Solubility | 0.02 M 3.75 mg/mL |
Synonyms | ammonium hippurate benzamidoacetic acid benzoylglycine hippurate hippuric acid hippuric acid, (14)C-labeled hippuric acid, monoammonium salt hippuric acid, monopotassium salt hippuric acid, monosodium salt |
PubChem Compound | 464 |
Last Modified | Nov 11 2021 |
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